

Application Note: Quantitative Analysis of Lodoxamide Impurity 2-d10 by ¹H NMR Spectroscopy

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | Lodoxamide impurity 2-d10 | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions. [1] In pharmaceutical development and quality control, the identification and quantification of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[2] Regulatory bodies require thorough characterization of any impurity present in a drug substance.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and quantification of chemical compounds, including pharmaceutical impurities.[3][4] Quantitative NMR (qNMR) is particularly powerful as it is a primary ratio method, meaning signal intensity is directly proportional to the number of nuclei, often allowing for quantification without the need for specific reference standards of the impurity itself.[5][6][7]

This application note provides a detailed protocol for the analysis of a deuterated impurity of Lodoxamide, termed "Lodoxamide Impurity 2-d10," using ¹H NMR spectroscopy. For the purpose of this note, "Lodoxamide Impurity 2-d10" is defined as Lodoxamide that has been deuterated at the two aromatic proton positions (positions 4 and 6). Such deuterated molecules are invaluable as internal standards in quantitative mass spectrometry-based assays. This



protocol outlines the methodology for confirming the isotopic labeling and quantifying the purity of this standard.

Experimental Protocols Materials and Equipment

- Analyte: Lodoxamide and Lodoxamide Impurity 2-d10 sample
- Internal Standard (IS): Maleic acid (NIST traceable)
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D
- Equipment:
 - NMR Spectrometer (e.g., 400 MHz or higher)
 - 5 mm NMR tubes
 - Analytical balance (5 decimal places)
 - Volumetric flasks (Class A)
 - Calibrated pipettes or syringes

Sample Preparation Protocol for Quantitative NMR (qNMR)

Meticulous sample preparation is crucial for achieving accurate and reproducible qNMR results. [8]

- Weighing: Accurately weigh approximately 5-10 mg of the Lodoxamide Impurity 2-d10 sample into a clean, dry vial using an analytical balance. Record the exact weight.
- Internal Standard Preparation: Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into a separate vial. Record the exact weight.
- Dissolution: Quantitatively transfer both the sample and the internal standard into a single Class A volumetric flask (e.g., 1 mL).



- Solubilization: Add a precise volume of DMSO-d6 (e.g., 0.75 mL) to the vial. Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of particulate matter.[8]
- Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol

Optimal acquisition parameters are essential for ensuring the quantitative nature of the NMR experiment.[5]

- Spectrometer: 400 MHz NMR Spectrometer
- Probe: 5 mm Broadband Observe (BBO)
- Experiment: ¹H NMR, 30° pulse experiment (e.g., Bruker zg30)
- Solvent: DMSO-d6
- Temperature: 298 K
- Spectral Width (SW): 20 ppm
- Acquisition Time (AQ): At least 3 seconds
- Relaxation Delay (D1): 30 seconds. A long relaxation delay (≥ 5 times the longest T1 of the protons of interest) is critical for full relaxation and accurate signal integration.
- Number of Scans (NS): 16 to 64 (adjust to achieve a signal-to-noise ratio >150:1 for the signals being quantified).
- Dummy Scans (DS): 4

Data Processing and Analysis Protocol

 Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz, followed by Fourier transformation.



- Phasing and Baseline Correction: Manually phase the spectrum to achieve a pure absorption signal. Apply an automatic baseline correction to the entire spectral region.
- Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 at 2.50 ppm.
- Integration: Integrate the well-resolved signal of the internal standard (Maleic acid singlet at ~6.2 ppm) and a characteristic, non-deuterated signal from the Lodoxamide impurity (e.g., one of the NH protons). Ensure integration regions are consistent and capture the entire signal.
- Purity Calculation: Calculate the purity of the Lodoxamide Impurity 2-d10 using the following equation[7]:

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Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P IS
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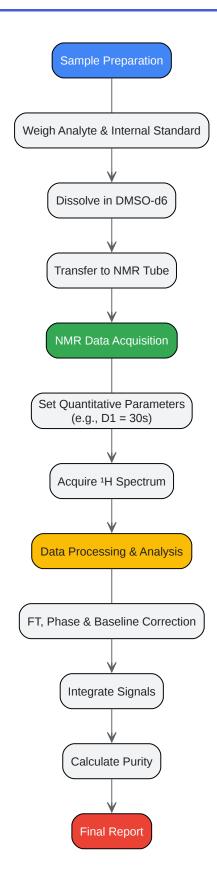
Where:

- I_analyte, I_IS: Integral values for the analyte and internal standard.
- N_analyte, N_IS: Number of protons for the integrated signals of the analyte and internal standard (e.g., N_IS = 2 for maleic acid).
- o M analyte, M IS: Molar masses of the analyte and internal standard.
- W analyte, W IS: Weights of the analyte and internal standard.
- P IS: Purity of the internal standard (in %).

Visualization of Structures and Workflow

Caption: Structures of Lodoxamide and its deuterated impurity.





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Caption: Experimental workflow for qNMR analysis.



Data Presentation and Results

The ¹H NMR spectrum is used for both structural confirmation and quantification. The spectrum of **Lodoxamide Impurity 2-d10** is expected to be identical to that of Lodoxamide, with the critical exception of the signals corresponding to the aromatic protons, which should be absent or significantly diminished.

Table 1: Hypothetical ¹H NMR Data for Lodoxamide and its Deuterated Impurity in DMSO-d6

| Signal Assignm ent | Lodoxami de (ppm) | Multiplicit Y | Integratio n | Lodoxami de Impurity 2-d10 (ppm) | Multiplicit Y | Integratio n |
|--------------------------|----------------------|------------------|-----------------|--|------------------|-----------------|
| Aromatic H-6 | ~8.40 | S | 1H | Absent | - | - |
| Aromatic H-4 | ~8.15 | S | 1H | Absent | - | - |
| NH | ~10.5 | br s | 2H | ~10.5 | br s | 2H |
| СООН | ~13.0 | br s | 2H | ~13.0 | br s | 2H |
| Maleic Acid (IS) | 6.20 | S | 2H | 6.20 | S | 2H |

Chemical shifts are illustrative and may vary based on concentration and temperature.

The absence of signals at ~8.40 and ~8.15 ppm in the ¹H NMR spectrum of the impurity sample confirms the successful deuteration at the aromatic positions. The remaining signals for the amide (NH) and carboxylic acid (COOH) protons can be used for structural confirmation. For quantification, one of these non-exchangeable signals (if sharp enough) or another characteristic signal would be compared against the internal standard.

Conclusion



This application note details a robust method for the verification and quantitative analysis of **Lodoxamide Impurity 2-d10** using ¹H NMR spectroscopy. The protocol provides clear steps for sample preparation, data acquisition, and analysis, ensuring accurate and reliable results. [5] The use of qNMR with a certified internal standard offers a direct and efficient way to determine the purity of isotopically labeled compounds, which are essential tools in modern drug development.[9][10] This methodology is readily adaptable for the analysis of other APIs and their labeled impurities.

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